Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles . They are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized under different conditions . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .
Scientific Research Applications
Hydrogen-Bonded Structures
Research has shown that compounds similar to Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate exhibit unique hydrogen-bonded structures. For instance, Trilleras et al. (2008) studied related compounds and observed significant differences in hydrogen-bonded structures caused by minor changes in remote substituents. This study highlights the complex molecular interactions and structural variations possible with such compounds (Trilleras et al., 2008).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, involving compounds structurally similar to this compound, was reported by Huard et al. (2012). This study emphasizes the potential role of these compounds in the development of novel inhibitors targeting key metabolic enzymes (Huard et al., 2012).
Antibacterial Activity
A study by Bouzard et al. (1992) on a series of compounds including derivatives similar to this compound demonstrated notable antibacterial activities. This suggests the potential of such compounds in the development of new antibacterial agents (Bouzard et al., 1992).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 6-fluoro-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)9-7-5-6-8(13)14-10(7)16(4)15-9/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHNIMRBARWWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C2=C1C=CC(=N2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673755 | |
Record name | tert-Butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-24-7 | |
Record name | tert-Butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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